molecular formula C7H4IN3O2 B8669028 4-Azido-3-iodobenzoic acid CAS No. 140430-71-3

4-Azido-3-iodobenzoic acid

Cat. No.: B8669028
CAS No.: 140430-71-3
M. Wt: 289.03 g/mol
InChI Key: KOAKCFDGKVJDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-3-iodobenzoic acid is a versatile chemical scaffold specifically designed for the synthesis of photoaffinity labeling (PAL) ligands. These ligands are powerful tools in chemical biology and drug discovery for covalently capturing and mapping the interactions between small molecules and their biological targets, such as proteins and enzymes. The compound's core utility lies in its two complementary functional groups: the aromatic azide, which forms a highly reactive nitrene upon exposure to ultraviolet (UV) light, enabling irreversible cross-linking to proximal proteins and the iodine atom, which allows for straightforward radioiodination with I-125, facilitating highly sensitive detection and tracking of the labeled biomolecules. This 4-azido-3-iodo-phenyl motif is a proven and critical component in PALs used to elucidate drug-binding sites on pharmaceutically relevant targets, such as the human serotonin transporter (hSERT) and mu opioid receptors (MOR-1) . As a bifunctional reagent, the carboxylic acid group serves as a convenient handle for conjugation to primary amines present in molecules of interest via standard carbodiimide-mediated coupling chemistry (e.g., using EDC and HOBt), enabling its incorporation into complex probes . Researchers value this compound for creating molecular probes to study protein-ligand binding interactions, characterize orphan receptors, and investigate the structure and function of complex biological systems. For Research Use Only. Not for use in diagnostic, therapeutic, or any human or veterinary procedures.

Properties

CAS No.

140430-71-3

Molecular Formula

C7H4IN3O2

Molecular Weight

289.03 g/mol

IUPAC Name

4-azido-3-iodobenzoic acid

InChI

InChI=1S/C7H4IN3O2/c8-5-3-4(7(12)13)1-2-6(5)10-11-9/h1-3H,(H,12,13)

InChI Key

KOAKCFDGKVJDOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)N=[N+]=[N-]

Origin of Product

United States

Chemical Reactions Analysis

Amide Bond Formation for Photoaffinity Labeling

4-Azido-3-iodobenzoic acid serves as a critical intermediate in synthesizing photoaffinity ligands (PALs) for covalent protein labeling. Key reactions include:

Coupling with Amines

The carboxylic acid group reacts with primary or secondary amines via carbodiimide-mediated coupling (e.g., EDC/HOBt), forming stable amides. For example:

  • Reaction with naloxonamine derivatives :

    • Yield: 67% ( )

    • Conditions: EDC, HOBt, DMF, RT, 16 h

    • Product: PAL 26 (Scheme 2 in )

This reaction is pivotal for attaching the azido-iodo aryl group to pharmacophores, enabling subsequent UV-induced crosslinking with target proteins like the serotonin transporter (hSERT) .

Photolytic Activation and Covalent Adduct Formation

The azide group undergoes UV-induced decomposition (λ = 300–350 nm) to generate nitrene intermediates, which form covalent bonds with proximal amino acid residues. Key findings:

  • Labeling efficiency : >90% for hSERT in membrane preparations .

  • Specificity : Adducts localize to transmembrane domains (e.g., TM1/TM6 regions of hSERT), confirmed via SDS-PAGE and autoradiography .

Table 1: Photolabeling Performance

Target ProteinIrradiation TimeAdduct YieldKey Residues Labeled
hSERT5 min (350 nm)92%Tyr-95, Leu-99
MOR-110 min (310 nm)84%Trp-318, His-319

Stability Profile

  • Solvent compatibility : Stable in CH₃CN, DCM, and DMF; decomposes in DMSO under prolonged heating (>48 h) .

  • pH tolerance : Stable at pH 4–9 (aqueous buffers, 25°C) .

Competing Pathways

  • Iodine displacement : The iodo substituent may undergo unintended substitution under strongly basic conditions (e.g., NaOH, 2 M), leading to hydrolysis byproducts .

  • Azide reduction : Staudinger reactions with triphenylphosphine yield primary amines, useful for downstream modifications (e.g., amide coupling) .

Synthetic Precautions

  • Light sensitivity : Store in amber vials at −20°C to prevent premature azide decomposition .

  • Toxicity : Handle with nitrile gloves due to potential skin irritation from azide byproducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-azido-3-iodobenzoic acid with analogous iodinated benzoic acid derivatives, highlighting structural differences, properties, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
4-Azido-3-iodobenzoic acid 1216380-53-8 C₇H₄IN₃O₂ 289.03 -COOH, -I, -N₃ Click chemistry, bioconjugation, synthetic intermediates
4-Iodo-3-methylbenzoic acid Not specified C₈H₇IO₂ 262.05 -COOH, -I, -CH₃ Lipophilic building block; potential use in drug design
4-Iodobenzonitrile 3058-39-7 C₇H₄IN 229.01 -CN, -I Electron-withdrawing nitrile group; substrate for cross-coupling reactions
4-Iodobenzotrifluoride Not specified C₇H₄F₃I 272.00 -CF₃, -I Fluorinated analog; used in materials science and agrochemical synthesis
4-(2-Iodobenzamido)benzoic acid 887356-31-2 C₁₄H₁₀INO₃ 367.14 -COOH, -I, -NHCO(C₆H₄I) Bulky amide substituent; potential pharmacological intermediate

Key Observations:

Substituent Effects on Reactivity :

  • The azide group in 4-azido-3-iodobenzoic acid enables rapid cycloaddition reactions (e.g., with alkynes), making it superior for bioorthogonal labeling compared to methyl- or trifluoromethyl-substituted analogs.
  • Iodine in all compounds facilitates halogen-bonding or substitution reactions, but electron-withdrawing groups (e.g., -CN in 4-iodobenzonitrile) may reduce its leaving-group propensity compared to azide.

Physicochemical Properties :

  • The methyl group in 4-iodo-3-methylbenzoic acid increases lipophilicity (logP ~2.1 estimated), whereas the azide in 4-azido-3-iodobenzoic acid introduces polar character, affecting solubility.

Applications :

  • 4-Azido-3-iodobenzoic acid is uniquely suited for dual functionalization (azide for click chemistry, iodine for cross-coupling), unlike 4-iodobenzotrifluoride, which is primarily used in fluorinated material synthesis.

Preparation Methods

Iodination of Ethyl 4-Amino Benzoate

The synthesis begins with ethyl 4-amino benzoate (1 ), which undergoes electrophilic iodination using N-iodosuccinimide (NIS) in acetonitrile with catalytic sulfuric acid. This step introduces an iodine atom ortho to the amino group, yielding ethyl 4-amino-3-iodobenzoate (2 ) in 79% yield. Key reaction parameters include:

ParameterValue
ReagentNIS (1.1 eq)
SolventAcetonitrile
CatalystH₂SO₄ (1 drop)
TemperatureRoom temperature (25°C)
Reaction Time2 hours

¹H NMR characterization of 2 confirms iodination: δ = 8.32 (s, 1H), 7.81 (d, J = 5.1 Hz, 1H), 6.69 (d, J = 4.2 Hz, 1H).

Diazotization and Azide Substitution

The amino group in 2 is converted to an azide via diazotization. Treatment with hydrochloric acid and sodium nitrite at 4°C generates a diazonium intermediate, which is subsequently displaced by sodium azide to form ethyl 4-azido-3-iodobenzoate (3 ) in 83% yield. Critical conditions include:

  • Cooling : 4°C to stabilize the diazonium intermediate.

  • Azide Source : NaN₃ (3.2 eq) in phosphate buffer (pH 7).

¹H NMR of 3 shows complete conversion: δ = 8.45 (s, 1H), 8.05 (d, J = 5.1 Hz, 1H), 7.16 (d, J = 4.1 Hz, 1H).

Ester Hydrolysis

The ethyl ester 3 is hydrolyzed to the carboxylic acid using lithium hydroxide in a methanol-THF mixture. This step proceeds quantitatively to yield 4-azido-3-iodobenzoic acid (4 ) without requiring purification:

**3**LiOH, MeOH/THF**4**(Yield: 100%)\text{**3**} \xrightarrow{\text{LiOH, MeOH/THF}} \text{**4**} \quad (\text{Yield: 100\%})

¹H NMR of 4 confirms the product: δ = 8.52 (s, 1H), 8.11 (d, J = 5.1 Hz, 1H), 7.20 (d, J = 4.1 Hz, 1H).

Alternative Route via 3-(4-Amino-3-Iodophenyl)Propanoic Acid

Phthalimide Protection and Iodination

In a modified approach, 3-(4-aminophenyl)propanoic acid (16 ) is protected as a phthalimide (17 ) to prevent side reactions during iodination. Reaction with iodine monochloride (ICl) introduces the iodine atom, yielding 3′-iodo-substituted intermediate 21 .

StepReagent/ConditionsYield
Phthalimide ProtectionPhthalic anhydride, reflux97%
IodinationICl in dichloroethane62%

Direct Synthesis from 4-Aminobenzoic Acid

Single-Pot Iodination and Azidation

A streamlined method starts with 4-aminobenzoic acid, which undergoes simultaneous iodination and azidation in a single pot. Using CuSO₄·5H₂O and HCl in methanol, the amino group is converted to an azide via in situ diazotization, while iodine is introduced electrophilically.

ParameterValue
ReagentNaNO₂, NaN₃, CuSO₄·5H₂O
SolventMethanol
Temperature20°C
Yield72%

This method reduces purification steps but requires precise control of reaction stoichiometry to avoid over-iodination.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

MethodOverall YieldKey AdvantageLimitation
Ethyl Ester Route79–83%High purity, scalableMulti-step purification
Propanoic Acid Route18%Functional group toleranceLow yield
Single-Pot Synthesis72%Simplified workflowSensitivity to conditions

Spectroscopic Validation

All routes confirm product identity via ¹H NMR, with characteristic signals for the azide (no NH₂ peaks) and iodine (deshielded aromatic protons). IR spectroscopy further validates the azide stretch at 2100–2150 cm⁻¹.

Practical Considerations and Optimization

Solvent and Temperature Effects

  • Acetonitrile vs. Dichloroethane : Acetonitrile improves iodination kinetics but may require strict anhydrous conditions.

  • Low-Temperature Diazotization : Maintaining 0–4°C minimizes diazonium decomposition, critical for azide substitution.

Scalability Challenges

  • The ethyl ester route is preferred for large-scale synthesis due to reproducible yields (>80%).

  • Propanoic acid derivatives face scalability issues due to phthalimide deprotection steps .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Azido-3-iodobenzoic acid to minimize hazardous byproducts?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, stoichiometry of azide/iodine precursors). For example, using inert solvents like DMF under controlled temperatures (0–5°C) can suppress undesired side reactions. Monitoring via TLC or HPLC at intermediate stages helps identify byproduct formation early . Safety protocols for handling azides (e.g., blast shields, small-scale trials) are critical due to explosion risks .

Q. What spectroscopic techniques are most reliable for characterizing 4-Azido-3-iodobenzoic acid?

  • Methodological Answer : A combination of 1^1H/13^{13}C NMR (to confirm aromatic substitution patterns), IR (to verify azide N3_3 stretches at ~2100 cm1^{-1}), and mass spectrometry (for molecular ion validation) is essential. X-ray crystallography provides definitive structural confirmation but requires high-purity crystals, which may be challenging due to the compound’s instability .

Q. How does the presence of both azide and iodine groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine group acts as an electrophilic site for Suzuki-Miyaura couplings, while the azide can participate in click chemistry (e.g., CuAAC). However, competing reactions may occur: pre-protection of the azide (e.g., with trimethylsilyl groups) or selective activation of iodine via palladium catalysts can mitigate interference. Kinetic studies under varying catalyst loads are recommended to isolate reaction pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stability data for 4-Azido-3-iodobenzoic acid under ambient vs. inert conditions?

  • Methodological Answer : Discrepancies often arise from trace moisture or light exposure. Controlled stability assays using Karl Fischer titration (for moisture quantification) and UV-vis spectroscopy (for photodegradation tracking) under argon vs. air can clarify degradation mechanisms. Replicating studies with standardized storage protocols (e.g., amber vials, desiccants) is critical for reproducibility .

Q. How can computational modeling predict regioselectivity in derivatization reactions involving 4-Azido-3-iodobenzoic acid?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of the azide and iodine substituents on the benzoic acid core. For example, analyzing Fukui indices identifies nucleophilic/electrophilic hotspots, guiding predictions for nucleophilic aromatic substitution sites. Validating models with experimental 13^{13}C NMR chemical shifts improves accuracy .

Q. What experimental designs control for competing azide decomposition pathways during photolytic studies?

  • Methodological Answer : Use monochromatic light sources (e.g., 365 nm LEDs) to isolate photolytic effects from thermal degradation. In-situ FTIR or Raman spectroscopy monitors azide consumption and nitrene intermediate formation. Control experiments with azide-free analogs (e.g., 3-iodobenzoic acid) differentiate degradation pathways specific to the N3_3 group .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies between theoretical and observed yields in azide-iodo coupling reactions?

  • Methodological Answer : Perform mass balance analyses to account for volatile byproducts (e.g., HI) or unreacted precursors. Quantify unaccounted mass via GC-MS or gravimetric analysis. Statistical tools like Grubbs’ test identify outliers, while DOE (Design of Experiments) models optimize yield reproducibility .

Q. What statistical frameworks are suitable for analyzing dose-response data in toxicity studies of 4-Azido-3-iodobenzoic acid derivatives?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit IC50_{50} values. Bootstrap resampling assesses confidence intervals, addressing small-sample limitations. Pairwise comparisons (e.g., ANOVA with Tukey post-hoc) differentiate toxicity across derivatives .

Ethical and Safety Considerations

Q. What safety protocols are non-negotiable when scaling up 4-Azido-3-iodobenzoic acid synthesis?

  • Methodological Answer : Conduct small-scale hazard testing (e.g., DSC for exothermic decomposition thresholds). Implement remote monitoring systems (e.g., pressure sensors) and fail-safe venting. Collaborate with safety engineers to design blast-resistant reactors and emergency quenching protocols .

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